Dermaseptin-J1 is isolated from the skin secretion of Phyllomedusa nordestina, a species of tree frog. The extraction process typically involves chromatographic techniques such as molecular sieve filtration, ion-exchange chromatography, and reversed-phase high-performance liquid chromatography to purify the peptide from complex biological mixtures .
Dermaseptin-J1 falls under the category of antimicrobial peptides (AMPs), which are small proteins that play crucial roles in the innate immune response of various organisms. These peptides are characterized by their ability to disrupt microbial membranes, thereby exhibiting broad-spectrum antimicrobial activity .
The synthesis of dermaseptin-J1 can be achieved through solid-phase peptide synthesis (SPPS), a widely used technique for creating peptides in a controlled manner. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which facilitates the selective protection and deprotection of amino acids during assembly .
The process begins with the attachment of the first amino acid to a resin. Subsequent amino acids are added sequentially, with each step involving deprotection and coupling reactions. Once the desired sequence is constructed, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography. The final product is then characterized using mass spectrometry to confirm its molecular weight and purity .
Dermaseptin-J1 has been characterized as an amphipathic alpha-helix, which is significant for its interaction with microbial membranes. The peptide's structure allows it to insert into lipid bilayers, leading to membrane disruption and subsequent cell lysis .
The molecular weight of dermaseptin-J1 is approximately 3455.4 Da, as determined by mass spectrometry. The amino acid sequence comprises 34 residues, with a notable presence of hydrophobic and positively charged residues that enhance its antimicrobial efficacy .
Dermaseptin-J1 primarily functions through membrane disruption mechanisms. When interacting with microbial membranes, it can induce pore formation or destabilize lipid bilayers, leading to leakage of cellular contents and ultimately cell death .
The mechanism involves electrostatic interactions between the positively charged residues of dermaseptin-J1 and negatively charged components of bacterial membranes. This interaction facilitates conformational changes in the peptide, allowing it to penetrate and disrupt membrane integrity effectively .
The action mechanism of dermaseptin-J1 involves several steps:
Studies have shown that dermaseptin-J1 exhibits potent activity at micromolar concentrations against various pathogens, confirming its effectiveness as an antimicrobial agent .
Dermaseptin-J1 is characterized as water-soluble and thermostable, which enhances its potential applications in various formulations for therapeutic use . Its stability under physiological conditions makes it suitable for in vivo applications.
The peptide's amphipathic nature contributes to its ability to interact with lipid membranes effectively. It shows minimal hemolytic activity against human red blood cells, indicating a favorable safety profile for potential therapeutic applications .
Dermaseptin-J1 has significant scientific uses in various fields:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7